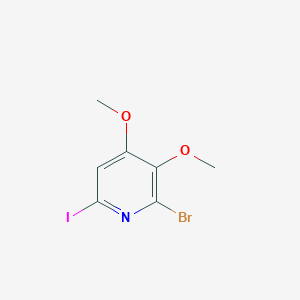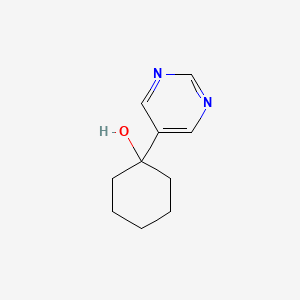
1-(Pyrimidin-5-yl)cyclohexan-1-ol
Übersicht
Beschreibung
1-(Pyrimidin-5-yl)cyclohexan-1-ol, also known as P5C, is a pyrimidine derivative. It has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanol ring attached to a pyrimidine ring at the 1-position. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Wissenschaftliche Forschungsanwendungen
DNA Repair Mechanisms
Cyclobutane pyrimidine dimers, a major type of DNA damage caused by UV radiation, are repaired by DNA photolyase enzymes. These enzymes utilize visible light energy to cleave the cyclobutane ring, restoring the DNA's original structure. The process involves flavin adenine dinucleotide (FADH-) and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) as cofactors. This highlights the enzyme's crucial role in mitigating UV-induced genetic damage (Sancar, 1994).
Synthesis and Biological Evaluation
Research has focused on synthesizing novel compounds with potential therapeutic applications. For instance, meriolins, a class of 3-(pyrimidin-4-yl)-7-azaindoles, have been synthesized and found to inhibit cyclin-dependent kinases (CDKs), showing promise against diseases like cancer and neurodegenerative disorders. Their structure-activity relationship offers insights into their mechanism of action as kinase inhibitors (Echalier et al., 2008).
Antimicrobial Properties
Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been developed to study their antimicrobial activity. Some synthesized compounds displayed pronounced antimicrobial properties, with a notable influence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety on their activity. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Sirakanyan et al., 2021).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidine derivatives are known to exhibit anti-inflammatory effects .
Zukünftige Richtungen
Pyrimidines, including 1-(Pyrimidin-5-yl)cyclohexan-1-ol, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
Eigenschaften
IUPAC Name |
1-pyrimidin-5-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(4-2-1-3-5-10)9-6-11-8-12-7-9/h6-8,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCKTLWIKDXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



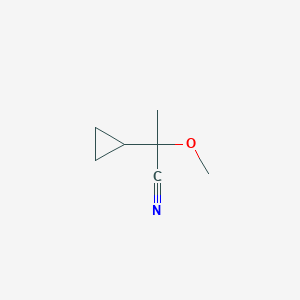
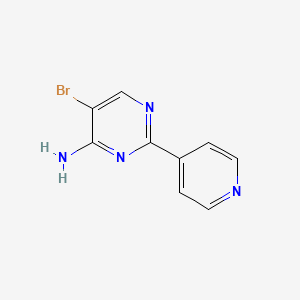
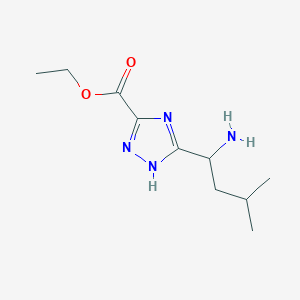
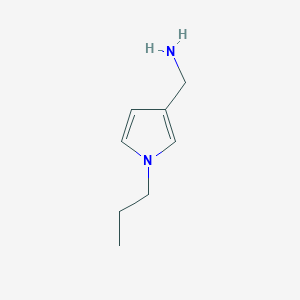
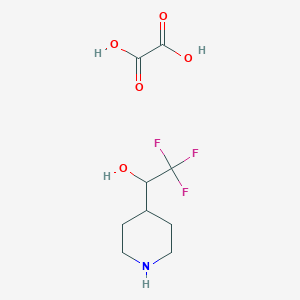
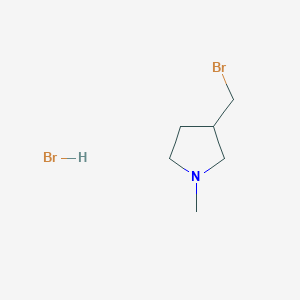

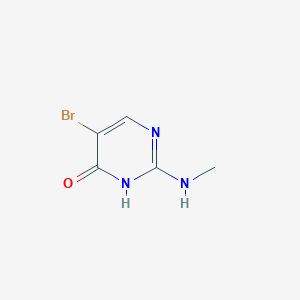

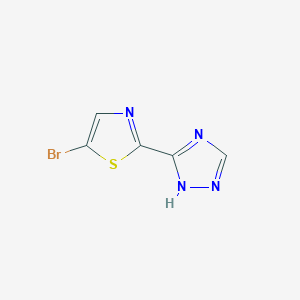
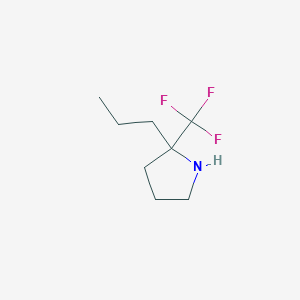
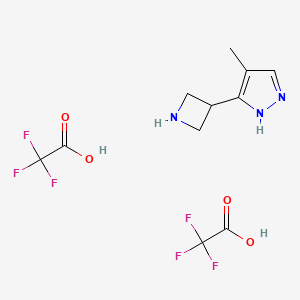
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
